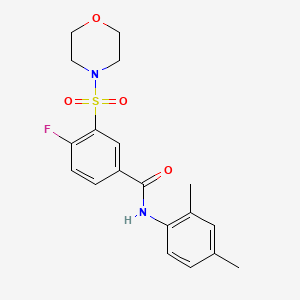![molecular formula C18H23NO2 B4973384 1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine, commonly known as NAX-5055, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of NAX-5055 is not fully understood. However, it has been suggested that it may act by modulating the activity of certain ion channels and receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. NAX-5055 may also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
NAX-5055 has been shown to have various biochemical and physiological effects. It has been found to reduce brain edema and improve neurological function in animal models of traumatic brain injury and stroke. It has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been found to reduce neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NAX-5055 in lab experiments is its potential therapeutic applications. It has shown promising results in animal models of various neurological disorders, which could lead to the development of new treatments for these conditions. However, one of the limitations of using NAX-5055 in lab experiments is its limited availability. It is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for the study of NAX-5055. One direction is to further investigate its mechanism of action. Understanding how NAX-5055 works could lead to the development of more targeted therapies for neurological disorders. Another direction is to study its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the synthesis method of NAX-5055 to make it more widely available for research purposes.
Métodos De Síntesis
NAX-5055 has been synthesized using different methods, including the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-chloroethyl)pyrrolidine, followed by hydrogenation. Another method involves the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-bromoethyl)pyrrolidine, followed by palladium-catalyzed cross-coupling with 2-bromoethylpyridine.
Aplicaciones Científicas De Investigación
NAX-5055 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. It has also been found to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been studied for its potential use in treating neuropathic pain.
Propiedades
IUPAC Name |
1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-6-17-15-18(8-7-16(17)5-1)21-14-13-20-12-11-19-9-3-4-10-19/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWAPCXZCMFYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)
![3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)